![molecular formula C6H14ClNO2 B1590013 Ethyl 2-Aminobutyrate Hydrochloride CAS No. 55410-21-4](/img/structure/B1590013.png)
Ethyl 2-Aminobutyrate Hydrochloride
Overview
Description
Ethyl 2-Aminobutyrate Hydrochloride, also known as ethyl 2-aminobutanoate hydrochloride, is a chemical compound with the CAS Number: 55410-21-4 . It has a molecular weight of 167.64 .
Molecular Structure Analysis
The linear formula of Ethyl 2-Aminobutyrate Hydrochloride is C6H14ClNO2 . The InChI code is 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H .Physical And Chemical Properties Analysis
Ethyl 2-Aminobutyrate Hydrochloride is a solid at room temperature . It has a flash point of 73.2 .Scientific Research Applications
Peptide Synthesis
Ethyl 2-Aminobutyrate Hydrochloride is also used in peptide synthesis. It can act as an amino acid substitute, introducing side-chain modifications that can alter the biological activity and stability of peptides.
These applications demonstrate the compound’s versatility and importance across various fields of scientific research. Each application leverages the unique chemical properties of Ethyl 2-Aminobutyrate Hydrochloride, such as its reactivity and chiral center, to fulfill specific research and industrial needs .
Safety and Hazards
Ethyl 2-Aminobutyrate Hydrochloride is classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Ethyl 2-Aminobutyrate Hydrochloride, also known as Ethyl 2-aminobutanoate hydrochloride, is a chemical compound with the molecular formula C6H14ClNO2 .
Mode of Action
Aminobutyrate compounds are generally known to interact with various biological targets, leading to a range of biochemical changes .
Biochemical Pathways
Aminobutyrate compounds are known to be involved in various biochemical pathways .
properties
IUPAC Name |
ethyl 2-aminobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNBPYRQCHSZSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511300 | |
Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Aminobutyrate Hydrochloride | |
CAS RN |
55410-21-4 | |
Record name | Ethyl 2-aminobutanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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